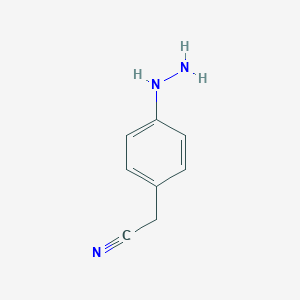

(4-Hydrazinophenyl)acetonitrile

Übersicht

Beschreibung

(4-Hydrazinophenyl)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Anticancer Agent

Research indicates that (4-hydrazinophenyl)acetonitrile may possess anticancer properties. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development in oncology. Studies have shown that hydrazone derivatives, which can be synthesized from this compound, exhibit significant antiproliferative activity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .

Antimicrobial Activity

Hydrazones derived from this compound have also been investigated for their antimicrobial properties. These compounds have demonstrated efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi . The enzyme inhibition potential of these hydrazones suggests they could serve as dual-action agents against microbial infections.

Chemical Synthesis

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its hydrazine and nitrile functionalities. It can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules. For example, the synthesis of various hydrazone derivatives involves the reaction of this compound with aldehydes or ketones under specific conditions to yield products with diverse biological activities .

Material Science

Research Applications

In material science, this compound is utilized for studying reaction mechanisms involving hydrazine derivatives. Its unique properties allow researchers to explore its reactivity with different electrophiles and nucleophiles, contributing to the understanding of chemical behavior in various environments. This research is crucial for developing new materials and compounds with tailored properties.

Case Studies

Analyse Chemischer Reaktionen

Cyclization Reactions with Heteroatom Nucleophiles

The hydrazine moiety participates in cyclocondensation reactions to form nitrogen-containing heterocycles:

Nitrile Group Transformations

The acetonitrile subunit undergoes electrophilic and nucleophilic reactions:

Hydrolysis

- Acid-catalyzed : Forms (4-hydrazinophenyl)acetamide (H₂SO₄, H₂O, reflux).

- Base-mediated : Converts to (4-hydrazinophenyl)acetic acid (NaOH, H₂O₂, 80°C) .

Nucleophilic Additions

- With amines : Produces imidamide derivatives (e.g., La(OTf)₃-catalyzed reactions with secondary amines) .

- With Grignard reagents : Forms ketones after hydrolysis (RMgX → R-C≡N → R-C=O) .

Oxidative Coupling and Radical Reactions

The hydrazine group participates in redox processes:

Pyrazole and Triazole Formation

- With β-diketones : Forms pyrazole derivatives (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole) in 70–85% yields .

- With nitriles : Cu-catalyzed [2+3] cycloaddition generates 1,2,3-triazoles .

Catalytic and Solvent Effects

- Lewis acids (SmI₂, La(OTf)₃) : Accelerate cyanomethylation of amines .

- Aprotic solvents (CH₃CN) : Enhance cyclization efficiency by stabilizing intermediates .

Stability and Side Reactions

Eigenschaften

IUPAC Name |

2-(4-hydrazinylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYDTXYULYNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306161 | |

| Record name | (4-Hydrazinophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57411-91-3 | |

| Record name | NSC174505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydrazinophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.